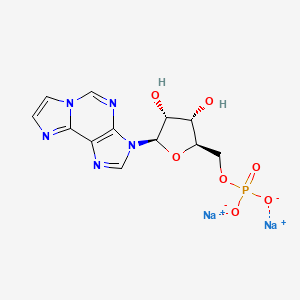
Xanthine oxidase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine oxidase-IN-4 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Xanthine oxidase inhibitors, including this compound, are therefore of significant interest in the treatment of these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of starting materials such as aromatic amines or heterocyclic compounds, which are subjected to various reactions like nitration, reduction, and cyclization.
Functionalization: The core structure is then functionalized through reactions such as alkylation, acylation, or halogenation to introduce specific functional groups that enhance the inhibitory activity against xanthine oxidase.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthine oxidase-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Xanthine oxidase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of xanthine oxidase and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of gout, hyperuricemia, and related cardiovascular and renal disorders.
Industry: Utilized in the development of diagnostic kits and assays for the detection of xanthine oxidase activity in biological samples
Wirkmechanismus
Xanthine oxidase-IN-4 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the oxidation of hypoxanthine and xanthine to uric acid. This inhibition reduces the production of uric acid and alleviates conditions associated with hyperuricemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: A non-purine xanthine oxidase inhibitor with higher selectivity and potency compared to allopurinol.
Topiroxostat: Another non-purine inhibitor with a similar mechanism of action.
Uniqueness
Xanthine oxidase-IN-4 is unique in its specific structural features and binding interactions with xanthine oxidase. Compared to other inhibitors, it may offer advantages in terms of potency, selectivity, and reduced side effects. Its unique chemical structure allows for distinct interactions with the enzyme, potentially leading to improved therapeutic outcomes .
Eigenschaften
Molekularformel |
C15H13N5O2 |
|---|---|
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
LBJXVRNULAGYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


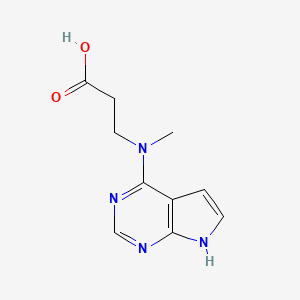
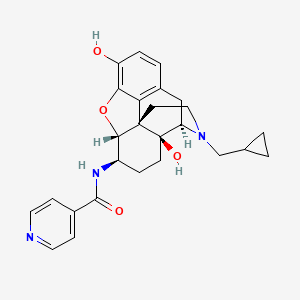
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)

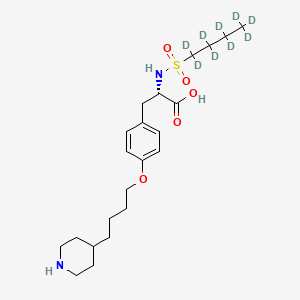
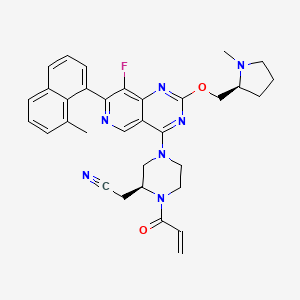
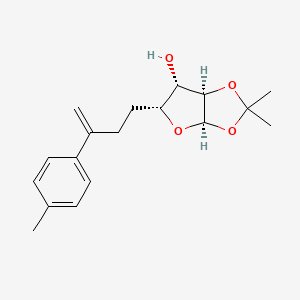
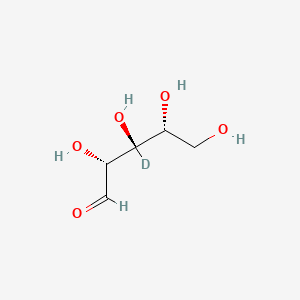

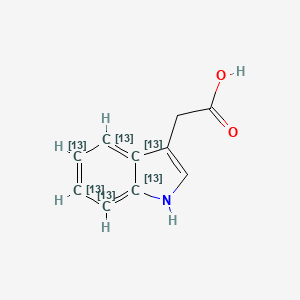
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)


